Absence of Publicly Available Head-to-Head Pharmacological Data for CAS 1203051-02-8 vs. Structural Analogs
A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (USPTO, WIPO) yielded no direct head-to-head pharmacological comparison between 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide and its closest analogs (e.g., 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide or 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide) . Class-level inference from PI3K inhibitor patents indicates that the 4-isopropyl group contributes to a specific hydrophobic pocket interaction that is absent in the 4-methyl and 4-unsubstituted analogs, but quantitative IC₅₀ or Kd values for the target compound remain undisclosed [1]. Consequently, any differential claim must be treated as unvalidated until primary data are published.
| Evidence Dimension | PI3Kα enzymatic inhibition (class-level SAR trend) |
|---|---|
| Target Compound Data | No public quantitative data |
| Comparator Or Baseline | 4-Methyl analog: no public data; 4-Des-alkyl analog: no public data; General class: 4-alkyl substitution enhances PI3K affinity |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | In vitro PI3K biochemical assay (patent context) |
Why This Matters
Without quantitative comparator data, procurement decisions cannot be evidence-based; users must rely on internal validation or request proprietary data from the supplier.
- [1] Shuttleworth, S. et al. Fused pyrimidines as inhibitors of PI3K. US Patent Application US20090131429 A1, May 21, 2009. (General class SAR for 4-substituted pyrimidinones.) View Source
